1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound with a molecular formula of C12H9F3N4O2 and a molecular weight of 298.22 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and an imidazole ring, which contribute to its unique chemical properties.
准备方法
1-(2-环丙基-6-(三氟甲基)嘧啶-4-基)-1H-咪唑-4-羧酸的合成需要多个步骤,通常从嘧啶环的形成开始,然后引入环丙基和三氟甲基。最后一步是形成咪唑环和羧酸基团。 工业生产方法可能涉及优化反应条件,以最大限度地提高产率和纯度 。
化学反应分析
1-(2-环丙基-6-(三氟甲基)嘧啶-4-基)-1H-咪唑-4-羧酸会发生多种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化物。
还原: 还原反应会导致形成还原衍生物。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)以及用于取代反应的各种亲核试剂.
科学研究应用
1-(2-环丙基-6-(三氟甲基)嘧啶-4-基)-1H-咪唑-4-羧酸在科学研究中有着广泛的应用:
化学: 用作合成更复杂分子的构件。
生物学: 对其潜在的生物活性进行研究,包括酶抑制和受体结合。
医学: 探索其潜在的治疗效果,特别是在新药开发方面。
工业: 用于生产特种化学品和材料.
作用机制
1-(2-环丙基-6-(三氟甲基)嘧啶-4-基)-1H-咪唑-4-羧酸的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物独特的结构使其能够与这些靶标结合,调节其活性并导致各种生物学效应。 所涉及的途径可能包括抑制酶活性或改变受体信号 。
相似化合物的比较
与 1-(2-环丙基-6-(三氟甲基)嘧啶-4-基)-1H-咪唑-4-羧酸类似的化合物包括:
1-(2-环丙基-6-(三氟甲基)嘧啶-4-基)-1H-吡唑-3-羧酸: 具有相似的嘧啶和三氟甲基结构,但杂环不同。
1-(2-环丙基-6-(三氟甲基)嘧啶-4-基)吡咯烷-3-羧酸: 含有吡咯烷环而不是咪唑环.
这些化合物突出了 1-(2-环丙基-6-(三氟甲基)嘧啶-4-基)-1H-咪唑-4-羧酸在其特定环结构和官能团方面的独特性。
生物活性
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the compound’s biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₁₃H₁₇F₃N₄O₂
- Molecular Weight : 286.30 g/mol
- CAS Number : 1708268-59-0
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The trifluoromethyl group and the pyrimidine ring enhance its lipophilicity and binding affinity, which may contribute to its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds containing trifluoromethylpyrimidine derivatives. For instance, compounds with analogous structures have shown significant inhibition of tumor growth in various cancer models:
Compound | Target | IC₅₀ (nM) | Model |
---|---|---|---|
CFI-400945 | PLK4 | <10 | HCT116 colon cancer model |
BAY-069 | BCAT1/2 | 15.0 | Cellular assays |
The presence of the imidazole moiety in the target compound suggests it may also exhibit similar antitumor properties, potentially acting through pathways involving cell cycle regulation and apoptosis induction.
Enzymatic Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For example, structural analogs have demonstrated potent inhibition against key metabolic enzymes:
Enzyme | Compound | IC₅₀ (nM) |
---|---|---|
FGFR1 | 100 | 2.9 |
IDO1 | 119 | 5.3 |
These findings suggest that the target compound may also possess inhibitory activity against similar enzymes, making it a candidate for further investigation in metabolic disorders and cancer therapies.
Study on Antitumor Efficacy
In a recent study, researchers evaluated the efficacy of a related compound in a xenograft model of colon cancer. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
Pharmacokinetics and Toxicity Assessment
Another study focused on the pharmacokinetics and toxicity profile of related compounds. The findings suggested that these compounds exhibited favorable absorption characteristics with minimal toxicity at therapeutic doses. This profile is crucial for advancing into clinical trials.
属性
分子式 |
C12H9F3N4O2 |
---|---|
分子量 |
298.22 g/mol |
IUPAC 名称 |
1-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)8-3-9(18-10(17-8)6-1-2-6)19-4-7(11(20)21)16-5-19/h3-6H,1-2H2,(H,20,21) |
InChI 键 |
NMHMFOAJYCMNAK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC(=CC(=N2)N3C=C(N=C3)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。